molecular formula C8H17ClN2O2 B1404111 Ethylcarbamic acid piperidin-4-yl ester hydrochloride CAS No. 955027-89-1

Ethylcarbamic acid piperidin-4-yl ester hydrochloride

Cat. No. B1404111
M. Wt: 208.68 g/mol
InChI Key: HUTYDZJMLPYJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is also known by other names such as 4-piperidinyl ethylcarbamate and piperidin-4-yl N-ethylcarbamate . The compound is used for research purposes.


Synthesis Analysis

While specific synthesis methods for Ethylcarbamic acid piperidin-4-yl ester hydrochloride were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the acyl group of a similar compound was replaced by either an isopropylsulfonyl group or a benzyl group to obtain different compounds .


Molecular Structure Analysis

The InChI code for Ethylcarbamic acid piperidin-4-yl ester hydrochloride is 1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) . This indicates that the compound has a piperidine ring (a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state) attached to an ethylcarbamate group .


Physical And Chemical Properties Analysis

Ethylcarbamic acid piperidin-4-yl ester hydrochloride has a molecular weight of 208.68 g/mol. It appears as a yellow oil . The compound has a topological polar surface area of 50.4Ų, and it has three rotatable bonds . The compound is soluble in CDCl3 and methanol .

Scientific Research Applications

Potential Atypical Antipsychotic Agent

Ethylcarbamic acid piperidin-4-yl ester hydrochloride shows promise as an atypical antipsychotic drug, selectively binding to serotonin and dopamine receptors. Behavioral studies in mice indicate its potential in antagonizing apomorphine-induced behaviors and dextroamphetamine-induced hyperactivity. Notably, it shows a high therapeutic index with less undesirable side effects compared to current drugs (Dong et al., 2009).

Antimycobacterial Activity

A series of hydrochlorides of piperidinylethyl esters of ortho-substituted phenylcarbamic acids, including ethylcarbamic acid piperidin-4-yl ester hydrochloride, demonstrate antimycobacterial activity. The activity increases with higher hydrophobicity of the substituents, indicating their potential in treating Mycobacterium infections (Waisser et al., 2004).

Synthesis and Chemical Properties

Research focuses on the synthesis of various esters of ethylcarbamic acid piperidin-4-yl, exploring their chemical properties and potential applications in different scientific fields. These include investigations into the synthesis process, chemical structure, and potential uses in pharmacology (Rui, 2010).

Future Directions

While specific future directions for Ethylcarbamic acid piperidin-4-yl ester hydrochloride were not found, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and play a significant role in drug discovery . They are used in various therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-yl N-ethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTYDZJMLPYJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylcarbamic acid piperidin-4-yl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylcarbamic acid piperidin-4-yl ester hydrochloride
Reactant of Route 2
Ethylcarbamic acid piperidin-4-yl ester hydrochloride
Reactant of Route 3
Ethylcarbamic acid piperidin-4-yl ester hydrochloride
Reactant of Route 4
Ethylcarbamic acid piperidin-4-yl ester hydrochloride
Reactant of Route 5
Ethylcarbamic acid piperidin-4-yl ester hydrochloride
Reactant of Route 6
Ethylcarbamic acid piperidin-4-yl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.